molecular formula C13H9ClN2S B14565931 Benzenesulfenyl chloride, 2-(cyanophenylamino)- CAS No. 61322-58-5

Benzenesulfenyl chloride, 2-(cyanophenylamino)-

Cat. No.: B14565931
CAS No.: 61322-58-5
M. Wt: 260.74 g/mol
InChI Key: JZBHTDXJEQLGIA-UHFFFAOYSA-N
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Description

Benzenesulfenyl chloride, 2-(cyanophenylamino)- is a chemical compound with the molecular formula C13H9ClN2S It is an organosulfur compound that contains a benzenesulfenyl chloride moiety and a cyanophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfenyl chloride, 2-(cyanophenylamino)- can be achieved through several methods. One common approach involves the reaction of benzenesulfenyl chloride with 2-aminobenzonitrile under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of benzenesulfenyl chloride, 2-(cyanophenylamino)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfenyl chloride, 2-(cyanophenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfenyl chloride group to a thiol or sulfide.

    Substitution: The chlorine atom in the sulfenyl chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as primary amines or alcohols can react with the sulfenyl chloride group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Sulfenamides and sulfenate esters.

Scientific Research Applications

Benzenesulfenyl chloride, 2-(cyanophenylamino)- has several applications in scientific research:

    Biology: The compound can be used to modify biomolecules, such as proteins, through sulfenylation reactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzenesulfenyl chloride, 2-(cyanophenylamino)- involves the reactivity of the sulfenyl chloride group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfenylated products. The cyanophenylamino group may also participate in interactions with molecular targets, influencing the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: An organosulfur compound with a sulfonyl chloride group, used in similar applications but with different reactivity.

    Tosyl chloride (p-toluenesulfonyl chloride): A related compound with a toluenesulfonyl group, commonly used in organic synthesis.

Uniqueness

Benzenesulfenyl chloride, 2-(cyanophenylamino)- is unique due to the presence of both the sulfenyl chloride and cyanophenylamino groups. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical transformations.

Properties

CAS No.

61322-58-5

Molecular Formula

C13H9ClN2S

Molecular Weight

260.74 g/mol

IUPAC Name

[2-(N-cyanoanilino)phenyl] thiohypochlorite

InChI

InChI=1S/C13H9ClN2S/c14-17-13-9-5-4-8-12(13)16(10-15)11-6-2-1-3-7-11/h1-9H

InChI Key

JZBHTDXJEQLGIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C#N)C2=CC=CC=C2SCl

Origin of Product

United States

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